molecular formula C6H12ClNO B1322036 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride CAS No. 54745-74-3

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride

Cat. No.: B1322036
CAS No.: 54745-74-3
M. Wt: 149.62 g/mol
InChI Key: XADOTNAXKKFKDY-UHFFFAOYSA-N
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Description

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system. This compound is often used as an intermediate in organic synthesis, particularly in the fields of pharmaceuticals, agrochemicals, and dyestuffs .

Mechanism of Action

Target of Action

The primary target of 8-Oxa-3-azabicyclo[32It’s known that this compound is used for the development ofPI3K inhibitors . PI3K (Phosphoinositide 3-kinases) are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer.

Biochemical Pathways

The 8-Oxa-3-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride, it is recommended to store it in a cool, dry place in a tightly closed container, away from oxidizing agents . This suggests that exposure to heat, moisture, and oxidizing agents may affect the stability and efficacy of the compound.

Biochemical Analysis

Biochemical Properties

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the development of PI3K inhibitors . The nature of these interactions often involves binding to active sites or altering the conformation of target molecules, thereby modulating their activity.

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may cause changes in the expression of genes involved in metabolic pathways, leading to alterations in cellular function. Additionally, it can affect cell signaling pathways by interacting with key signaling molecules, thereby modulating cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can provide insights into its sustained effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulation of enzyme activity or gene expression. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of metabolic processes . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of important biomolecules, thereby affecting overall metabolic balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within specific tissues can influence its biochemical effects. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications .

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with biomolecules and its overall biochemical properties. For instance, the compound may accumulate in the nucleus, where it can influence gene expression, or in the mitochondria, where it can affect cellular metabolism .

Comparison with Similar Compounds

8-Oxa-3-azabicyclo[3.2.1]octane hydrochloride can be compared with other similar compounds, such as:

These compounds share similar bicyclic structures but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific ring system and the presence of both oxygen and nitrogen atoms, which contribute to its distinct chemical properties and reactivity .

Properties

IUPAC Name

8-oxa-3-azabicyclo[3.2.1]octane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c1-2-6-4-7-3-5(1)8-6;/h5-7H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XADOTNAXKKFKDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC1O2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90621162
Record name 8-Oxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54745-74-3
Record name 8-Oxa-3-azabicyclo[3.2.1]octane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90621162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Oxa-3-aza-bicyclo[3.2.1]octane hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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